Cas no 1251569-05-7 (propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate)
![propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate structure](https://www.kuujia.com/scimg/cas/1251569-05-7x500.png)
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Methylethyl 7-methyl-4-[[3-(trifluoromethyl)phenyl]amino]-1,8-naphthyridine-3-carboxylate
- propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate
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- Inchi: 1S/C20H18F3N3O2/c1-11(2)28-19(27)16-10-24-18-15(8-7-12(3)25-18)17(16)26-14-6-4-5-13(9-14)20(21,22)23/h4-11H,1-3H3,(H,24,25,26)
- InChI Key: FOEJZYCEPMJQBW-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=C(C)N=2)C(NC2=CC=CC(C(F)(F)F)=C2)=C(C(OC(C)C)=O)C=1
Experimental Properties
- Density: 1.310±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 443.2±45.0 °C(Predicted)
- pka: 4.63±0.30(Predicted)
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-2458-4mg |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-2458-15mg |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-2458-10mg |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2458-25mg |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-2458-5μmol |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2458-10μmol |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2458-20μmol |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2458-5mg |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2458-20mg |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-2458-1mg |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate |
1251569-05-7 | 1mg |
$54.0 | 2023-09-10 |
propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate
Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate (CAS No. 1251569-05-7): A Comprehensive Overview
Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate, with the CAS number 1251569-05-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the naphthyridine class of heterocyclic aromatic compounds, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its combination of a propyl group, a methyl substituent, and an amino group linked to a trifluoromethylphenyl moiety, contribute to its unique chemical properties and biological interactions.
The< strong>propyl group at the 3-position of the naphthyridine core enhances the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems. This feature is particularly important in drug design, as it can influence the compound's pharmacokinetic profile. Additionally, the presence of a< strong>methyl group at the 7-position further modulates the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
The most striking feature of< strong>Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate is the incorporation of a< strong>trifluoromethylphenyl group at the 4-position. The trifluoromethyl group is a well-known pharmacophore that enhances metabolic stability and binding affinity to biological targets. This modification has been widely used in drug development to improve the efficacy and duration of action of therapeutic agents. The< strong>amino group at the same position further expands the potential for interactions with biological receptors, making this compound a promising candidate for various therapeutic applications.
In recent years, there has been growing interest in naphthyridine derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including cancer, infectious diseases, and inflammatory disorders. The< strong>naphthyridine core is known for its ability to interact with multiple biological targets, making it an attractive scaffold for drug discovery.
The synthesis of< strong>Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The introduction of each substituent—whether it be the propyl group, methyl group, or trifluoromethylphenyl moiety—must be carried out with precision to maintain the structural integrity and functionality of the molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to achieve these modifications efficiently.
The pharmacological properties of this compound have been extensively studied in both in vitro and in vivo models. Initial research has suggested that< strong>Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate exhibits potent activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, preclinical studies have indicated that this compound may have anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases.
The< strong>naphthyridine core's ability to interact with DNA and RNA has also been explored as a potential therapeutic strategy for treating infectious diseases caused by viruses or bacteria. By binding to nucleic acids or essential enzymes required for microbial survival, this compound could disrupt pathogen replication and reduce infection rates. Further research is needed to fully elucidate these mechanisms and optimize drug delivery systems for maximum efficacy.
In conclusion,< strong>Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate (CAS No. 1251569-05-7) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. The combination of lipophilic groups like the propyl moiety and electron-withdrawing substituents such as the trifluoromethylphenyl group enhances its interaction with biological targets while improving metabolic stability. As ongoing research continues to uncover new therapeutic applications for naphthyridine derivatives,< strong>this compound holds great potential as a lead structure for developing novel treatments against various diseases.
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